![molecular formula C11H12BrNO B582173 N-[1-(4-Bromophenyl)cyclopropyl]acetamide CAS No. 1330750-29-2](/img/structure/B582173.png)

N-[1-(4-Bromophenyl)cyclopropyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

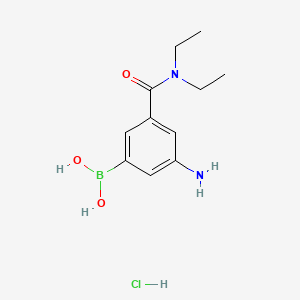

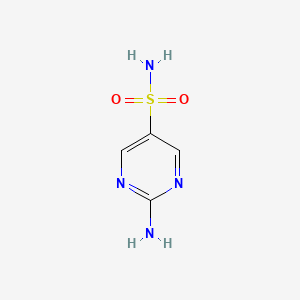

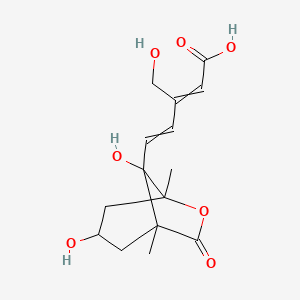

“N-[1-(4-Bromophenyl)cyclopropyl]acetamide” is a chemical compound with the CAS Number: 1330750-29-2 . It has a molecular weight of 254.13 .

Molecular Structure Analysis

The molecular structure of “N-[1-(4-Bromophenyl)cyclopropyl]acetamide” is represented by the formula C11H12BrNO . The InChI Code for this compound is 1S/C11H12BrNO/c1-8(14)13-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

“N-[1-(4-Bromophenyl)cyclopropyl]acetamide” has a molecular weight of 254.13 .科学的研究の応用

Synthesis and Pharmacological Properties

N-[1-(4-Bromophenyl)cyclopropyl]acetamide derivatives have been explored for their potential pharmacological applications, including cytotoxicity, anti-inflammatory, analgesic, and antipyretic properties. A study by Rani et al. (2016) synthesized a series of these compounds, showing some with activities comparable to standard drugs, attributed to the presence of bromo, tert-butyl, and nitro groups.

Conformational Behavior

The conformational features of secondary N-cyclopropyl amides, including N-[1-(4-Bromophenyl)cyclopropyl]acetamide, have been studied for their unique behavior. Gonzalez‐de‐Castro et al. (2015) highlighted unexpected E-rotamer percentages and ortho conformations, providing insight into the structural dynamics that may influence biological activity.

Chemical Synthesis Advances

In chemical synthesis, Tang et al. (2014) discussed the reductive acetylation of oximes mediated by Iron(II) acetate to produce N-acetyl enamides, including N-[1-(4-Bromophenyl)vinyl]acetamide, showcasing a method for preparing acyclic N-acetyl α-arylenamides.

Potential Pesticide Applications

Derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including those with a N-[1-(4-Bromophenyl)cyclopropyl] moiety, were characterized by Olszewska et al. (2008) for their potential as pesticides. Their structural elucidation could aid in the development of new agricultural chemicals.

Analytical Method Developments

In analytical chemistry, derivatives related to N-[1-(4-Bromophenyl)cyclopropyl]acetamide, such as N-(4-hydroxyphenyl)acetamide, are utilized in the development of rapid chemometric methods for drug analysis. Kanthale et al. (2020) described a method for estimating paracetamol and ibuprofen, showcasing the importance of such compounds in enhancing analytical techniques.

Enzyme Inhibition Studies

Compounds incorporating N-[1-(4-Bromophenyl)cyclopropyl] moieties have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications. Boztaş et al. (2019) demonstrated that these derivatives could be effective inhibitors, indicating their potential in designing drugs for treating diseases like Alzheimer's and Parkinson's.

Radical Scavenging Activities

The free radical scavenging activities of N-[1-(4-Bromophenyl)cyclopropyl]acetamide derivatives have been explored to assess their antioxidant potential. Boudebbous et al. (2021) studied the mechanisms and found significant scavenging activity, highlighting the potential of these compounds in oxidative stress-related therapies.

Safety And Hazards

The safety data sheet for a similar compound, 4`-Bromoacetanilide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

N-[1-(4-bromophenyl)cyclopropyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(14)13-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDHJWBXLYVJEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677696 |

Source

|

| Record name | N-[1-(4-Bromophenyl)cyclopropyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-Bromophenyl)cyclopropyl]acetamide | |

CAS RN |

1330750-29-2 |

Source

|

| Record name | Acetamide, N-[1-(4-bromophenyl)cyclopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(4-Bromophenyl)cyclopropyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

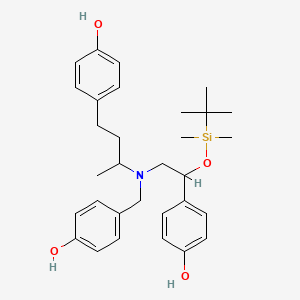

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)